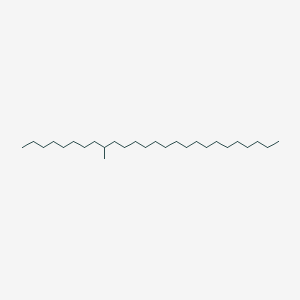
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is an organic compound that belongs to the class of amines It features a tetrahydropyridine ring substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable precursor that forms the tetrahydropyridine ring. One common method is the reductive amination of 4-methoxyphenylacetone with ammonia or an amine source under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(4-methoxyphenyl)-pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)pyridine: Similar structure but lacks the tetrahydropyridine ring.
N-(4-methoxyphenyl)tetrahydroisoquinoline: Contains a different ring system but shares the methoxyphenyl group.
N-(4-methoxyphenyl)aniline: Lacks the tetrahydropyridine ring but has the same aromatic substitution pattern.
Uniqueness
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
属性
CAS 编号 |
67997-78-8 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI 键 |
DJEQMZGICCKMNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)


![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)

